3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride
Description
“3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It is a derivative of the naphthyridine family, which is a class of compounds that have been well explored by the scientific community due to their wide range of biological applications .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride” is based on the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound has one nitrogen atom in each ring .
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives is a broad field, with many possible reactions depending on the specific compound and conditions. For instance, naphthyridines can undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and more . The specific reactions that “3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride” can undergo are not detailed in the available literature.
properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-4-8-6-10-3-2-9(8)11-5-7;;/h4-5,10H,2-3,6H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKAFAUYJLVLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)N=C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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